molecular formula C19H19ClO4 B5759783 (2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate

(2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate

Cat. No.: B5759783
M. Wt: 346.8 g/mol
InChI Key: BDSDYSCYEWRRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a chloroformyl group, a methoxy group, and a tert-butylbenzoate moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloro-4-formyl-6-methoxyphenol with 4-tert-butylbenzoic acid in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
  • 4-Methoxyphenyl chloroformate
  • 2-Chlorophenyl chloroformate

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-19(2,3)14-7-5-13(6-8-14)18(22)24-17-15(20)9-12(11-21)10-16(17)23-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDYSCYEWRRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.